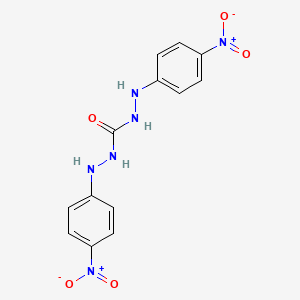

1,3-bis(4-nitroanilino)urea

Beschreibung

Research into 1,3-bis(4-nitroanilino)urea, more systematically known as 1,5-bis(4-nitrophenyl)carbohydrazide, is situated within the broader field of carbohydrazide (B1668358) chemistry. This area of study has yielded compounds with significant applications across various scientific domains.

The scientific journey of hydrazides, the chemical class to which this compound belongs, began in the late 19th century with the synthesis of the first simple derivatives. lmaleidykla.lt However, their therapeutic and chemical importance gained significant momentum in the mid-20th century, notably with the discovery of isonicotinic acid hydrazide (isoniazid) as a potent anti-tuberculosis agent in 1952. lmaleidykla.lt This discovery catalyzed a wave of research into hydrazide and carbohydrazide derivatives.

Carbohydrazide, the parent molecule with the formula OC(N₂H₃)₂, and its related compound thiocarbohydrazide, have been subjects of extensive chemical reviews for decades, with foundational summaries of their chemistry being published as early as 1970. wikipedia.orgacs.org These molecules serve as versatile starting materials for the synthesis of a vast array of heterocyclic compounds and coordination complexes.

The evolution of research has seen a shift from fundamental synthesis to exploring the wide-ranging applications of carbohydrazide derivatives in medicinal chemistry, agriculture, and materials science. ajgreenchem.comajgreenchem.com Today, this class of compounds is investigated for a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajgreenchem.combenthamdirect.comchemicalbook.com The study of this compound is a part of this ongoing exploration, with its specific structure offering unique possibilities for creating complex molecular architectures and materials with tailored properties.

The academic significance of this compound stems from its distinct molecular architecture, which combines several key functional groups. The presence of the carbohydrazide core offers multiple hydrogen bonding sites, making the molecule a valuable model for studying non-covalent interactions, which are fundamental to supramolecular chemistry and drug-receptor binding. smolecule.com

Derivatives of carbohydrazide are recognized as crucial building blocks in synthetic organic chemistry. chemicalbook.com They are widely used to prepare more complex molecules, such as hydrazones and various heterocyclic systems. ajgreenchem.combenthamdirect.com The title compound, featuring two reactive nitro-substituted phenyl rings, serves as a precursor for developing new materials and ligands for coordination chemistry. The nitro groups enhance the molecule's reactivity and can be chemically modified, for example, through reduction to amino groups, to create new derivatives with different electronic and binding properties.

Furthermore, the broader class of carbohydrazide derivatives has been shown to possess a wide spectrum of biological activities. ajgreenchem.comchemicalbook.com This makes compounds like this compound objects of interest in medicinal chemistry for the development of new therapeutic agents. smolecule.com The unique combination of a rigid aromatic structure with a flexible, hydrogen-bonding-rich core makes it an intriguing scaffold for drug design.

From a structural standpoint, this compound is most accurately classified as a 1,5-disubstituted carbohydrazide. epa.gov While it shares some structural elements with N-phenylureas, its core backbone is fundamentally different.

The defining structural motifs of this compound are:

The Carbohydrazide Core: The central >N-NH-C(=O)-NH-N< unit. This distinguishes it from simple ureas, which have a >N-C(=O)-N< backbone. The carbohydrazide moiety is non-planar and provides a high capacity for acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the carbonyl oxygen and nitrogen atoms). wikipedia.orgsmolecule.com

Symmetrical 4-Nitrophenyl Groups: Two 4-nitrophenyl groups are attached to the terminal nitrogen atoms of the carbohydrazide core. These aromatic rings introduce rigidity and the potential for π-π stacking interactions, while the electron-withdrawing nitro groups significantly influence the molecule's electronic properties and reactivity.

The user's query places the compound within the context of N-phenylureas. An N-phenylurea is characterized by having at least one phenyl group linked directly to a nitrogen atom of a urea (B33335) core. ontosight.ai While this compound contains nitrophenyl groups, its carbohydrazide backbone (-NH-NH-CO-NH-NH-) is an extended system compared to the urea backbone (-NH-CO-NH-). Therefore, it is not strictly an N-phenylurea but rather a phenyl-substituted derivative of carbohydrazide. This structural distinction is crucial as it imparts different chemical and physical properties, including conformational flexibility and coordination behavior.

Compound Data

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Systematic Name | 1,5-bis(4-nitrophenyl)carbohydrazide |

| CAS Number | 622-69-5 |

| Molecular Formula | C₁₃H₁₂N₆O₅ |

| Molecular Weight | 332.27 g/mol |

| InChIKey | CEMQVKAEUMRRQJ-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-nitroanilino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQVKAEUMRRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211242 | |

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-69-5 | |

| Record name | 1,3-Bis(4-nitroanilino)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitroanilino)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Bis 4 Nitroanilino Urea and Its Derivatives

Established Synthetic Pathways for 1,3-bis(4-nitroanilino)urea

Several established methods are employed for the synthesis of 1,3-bis(4-nitrophenyl)urea (B30264), primarily involving condensation reactions or the use of highly reactive intermediates like isocyanates.

A straightforward method for preparing 1,3-bis(4-nitrophenyl)urea involves the direct reaction of urea (B33335) with 4-nitroaniline (B120555). smolecule.comsolubilityofthings.com This condensation reaction typically requires heating in a suitable solvent to facilitate the formation of the urea bond. smolecule.com The process showcases a versatile approach in synthetic organic chemistry for creating symmetrical diaryl ureas from simple, commercially available starting materials. solubilityofthings.com The general reaction involves the displacement of ammonia (B1221849) from urea by the aromatic amine.

Table 1: Overview of Direct Condensation Method

| Reactants | Product | Typical Conditions | Ref. |

|---|

One of the most common and efficient routes to 1,3-bis(4-nitrophenyl)urea involves the reaction of 4-nitrophenyl isocyanate with 4-nitroaniline. researchgate.net The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of 4-nitroaniline to form the stable urea linkage.

The requisite 4-nitrophenyl isocyanate is often generated from 4-nitroaniline by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). ontosight.aiwikipedia.org For instance, 4-nitroaniline can be treated with triphosgene in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com The resulting isocyanate can then be reacted with another equivalent of 4-nitroaniline to yield the final product. researchgate.net Alternative, safer reagents that can act as urea-forming agents are also utilized in modern synthesis. ontosight.ai

Table 2: Synthesis via Isocyanate Pathway

| Reactant 1 | Reactant 2 | Key Intermediate | Ref. |

|---|---|---|---|

| 4-Nitroaniline | Phosgene or equivalent | 4-Nitrophenyl isocyanate | ontosight.aiwikipedia.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. ajgreenchem.com While direct MCR synthesis for this compound is not extensively detailed, the principles are widely applied to create diverse urea derivatives. blogfa.com For example, the Biginelli reaction, a well-known MCR, utilizes urea, an aldehyde, and a β-ketoester to produce dihydropyrimidinones. acs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for rapidly generating molecular diversity and creating peptidomimetic compounds from simple precursors. organic-chemistry.org These approaches align with the goals of green chemistry by minimizing steps and waste. blogfa.com

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties. A notable example is the synthesis of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. This compound was prepared with a high yield of 92% by reacting N-ethyl-4-nitroaniline with phosgene. mdpi.com The starting material, N-ethyl-4-nitroaniline, is cooled in an ice bath before the introduction of phosgene. mdpi.com The resulting product is an oil that can be recrystallized from methanol (B129727) to yield colorless crystals. mdpi.com This methodology demonstrates that N-substituted anilines can be effectively used to create N,N'-disubstituted diaryl ureas.

Table 3: Research Findings on the Synthesis of a Substituted Derivative

| Derivative Name | Starting Material | Reagent | Yield | Melting Point | Ref. |

|---|

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of urea derivatives has benefited significantly from these approaches.

Key green strategies include:

Phosgene-Free Synthesis: Traditional methods often rely on highly toxic phosgene to create isocyanate intermediates. nih.gov Greener alternatives have been developed, such as using 3-substituted dioxazolones or diphenyl carbonate (DPC) as isocyanate surrogates. tandfonline.comresearchgate.net These methods avoid hazardous reagents and can be performed under milder conditions. tandfonline.comresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or under microwave irradiation can dramatically reduce reaction times and waste. blogfa.com One-pot, solvent-free MCRs for synthesizing related heterocyclic compounds from urea have been reported, highlighting the potential of this technique. ajgreenchem.com

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine several synthetic steps into a single operation, reducing energy consumption, solvent use, and purification steps. ajgreenchem.comblogfa.com They offer high atom economy and procedural simplicity. acs.org

Table 4: Green Synthetic Approaches for Aryl Ureas

| Green Approach | Example/Method | Advantages | Ref. |

|---|---|---|---|

| Phosgene Replacement | Use of 3-substituted dioxazolones or diphenyl carbonate | Avoids toxic reagents, milder conditions | tandfonline.comresearchgate.net |

| Solvent-Free Conditions | One-pot, multi-component synthesis under neat conditions | Reduced waste, shorter reaction times, energy efficiency | ajgreenchem.comblogfa.com |

Reaction Mechanism Studies in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of diaryl ureas proceeds through several well-studied mechanistic pathways.

Isocyanate Addition: The reaction of an amine with an isocyanate is a classic nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group (-N=C=O), followed by a proton transfer to form the urea linkage. This mechanism is fundamental to the syntheses described in section 2.1.2.

Carbamate (B1207046) Intermediates: The synthesis of N,N'-diarylureas can also proceed through N,O-diaryl carbamate intermediates. It has been shown that these carbamates can spontaneously transform into symmetrical ureas. jst.go.jp The proposed mechanism involves decomposition of the carbamate to an aryl isocyanate via an E1cB (Elimination Unimolecular conjugate Base) pathway, especially in the presence of a base like triethylamine. jst.go.jp The in situ generated isocyanate can then react with an amine or another isocyanate molecule to form the urea product. jst.go.jp

Multicomponent Reaction Mechanisms: The mechanisms of MCRs are often more complex. For the Biginelli reaction, a plausible mechanism involves the initial formation of an acyl-iminium ion from the reaction of the aldehyde and urea. acs.org This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product. acs.org The catalyst, often a Brönsted or Lewis acid, plays a key role in activating the reactants. acs.org

Catalytic Influences on Reaction Pathways

The synthesis of diarylureas, including this compound, is significantly influenced by the choice of catalyst, which can accelerate reaction rates and direct the reaction toward desired products. In microwave-assisted synthetic approaches, basic catalysts such as triethylamine play a crucial role. Triethylamine acts as an acid scavenger, neutralizing hydrogen chloride (HCl) byproducts that may form, thereby accelerating the formation of the urea bond. The use of catalysts is not limited to basic conditions; transition metals like palladium are also employed in various synthetic routes for diarylureas. nih.govkcl.ac.uk

Furthermore, lanthanum triflate has been shown to catalyze the direct conversion of N-protected amines into nonsymmetrical ureas. organic-chemistry.org In the broader context of urea synthesis, electrocatalysis represents an emerging sustainable pathway, utilizing catalysts to mediate the coreduction of CO2 and nitrogenous species, which underscores the central role of catalysts in facilitating C–N coupling. doi.org For related heterocyclic syntheses involving urea, Brönsted acidic ionic liquids have been used as effective catalysts. acs.org These catalysts can activate reactants through mechanisms like hydrogen bonding, which enhances the electrophilic character of carbonyl groups, thus facilitating nucleophilic attack. acs.org This principle of electrophilic activation is a key aspect of catalytic influence in reactions forming urea or urea-containing structures.

Role of Intermediates in Urea Bond Formation

The formation of the urea linkage in this compound and its derivatives predominantly proceeds through highly reactive intermediates. The most common and pivotal intermediate is an isocyanate. kcl.ac.ukorganic-chemistry.orgresearchgate.net A prevalent synthetic strategy involves the reaction of 4-nitrophenyl isocyanate with 4-nitroaniline. In many procedures, this isocyanate intermediate is generated in situ to avoid handling the toxic compound directly. organic-chemistry.orgresearchgate.net

One method for in situ generation involves the use of phosgene equivalents, such as the solid, easier-to-handle triphosgene. dergipark.org.trcommonorganicchemistry.com Triphosgene reacts with an aniline (B41778) derivative (e.g., 4-nitroaniline) to form the corresponding isocyanate, which then immediately reacts with a second amine molecule to yield the final urea product. dergipark.org.tr Alternative routes to isocyanate intermediates include rearrangement reactions. The Curtius rearrangement, for instance, can generate an isocyanate from a carboxylic acid via an acyl azide (B81097) intermediate. kcl.ac.ukorganic-chemistry.org Similarly, a Hofmann rearrangement of a primary amide can also produce the isocyanate intermediate in situ. organic-chemistry.org Another relevant intermediate is the carbamate, which can be formed by reacting an amine with phenyl chloroformate; this carbamate can then react with a second amine to form the urea. nih.gov

The following table summarizes key intermediates in diarylurea synthesis.

Table 1: Key Intermediates in Diarylurea Synthesis

| Intermediate | Precursor(s) | Reagents/Conditions | Reference |

|---|---|---|---|

| Isocyanate | Amine (e.g., 4-nitroaniline) | Phosgene or Triphosgene | dergipark.org.tr |

| Isocyanate | Carboxylic Acid | Via Acyl Azide (Curtius Rearrangement) | kcl.ac.ukorganic-chemistry.org |

| Isocyanate | Primary Amide | Hofmann Rearrangement | organic-chemistry.org |

| Carbamate | Amine | Phenyl Chloroformate | nih.gov |

Nucleophilic Activation in Synthetic Routes

Nucleophilic activation is a key factor in the efficiency of synthetic routes leading to this compound. The primary nucleophilic step is the attack of an amine's nitrogen atom on an electrophilic carbonyl carbon of an isocyanate or a related species. researchgate.net The nucleophilicity of the attacking amine can be enhanced to accelerate the reaction. For example, the use of a base like triethylamine can deprotonate the amine, increasing its nucleophilic character and facilitating a more rapid reaction. dergipark.org.tr In the synthesis of a related diphenylurea, triethylamine was found to assist in removing the acidic protons from the amino group of 2-nitroaniline, thereby increasing its nucleophilic power for the subsequent formation of the isocyanate intermediate. dergipark.org.tr

Conversely, the reaction can also be accelerated by activating the electrophile. Catalysts can enhance the electrophilic character of the carbonyl group, making it more susceptible to nucleophilic attack. acs.org For instance, protonation of the carbonyl oxygen under acidic conditions or coordination to a Lewis acid catalyst makes the carbonyl carbon more electron-deficient. libretexts.org In some multi-component reactions leading to urea derivatives, Brönsted acidic ionic liquid catalysts are believed to activate aldehyde reactants through hydrogen bonding, which increases their electrophilicity. acs.org This dual approach of either enhancing the nucleophile's reactivity or increasing the electrophile's susceptibility to attack is fundamental to optimizing the synthesis of diarylureas.

Purification and Crystallization Techniques for this compound

The purification of this compound is critical for obtaining a product with high purity, suitable for analytical characterization and further applications. The most common method for purification is recrystallization from appropriate solvents. smolecule.com The choice of solvent significantly affects the purity, crystal morphology, and yield of the final product.

Following microwave-assisted synthesis, the crude product can be recrystallized from ethanol (B145695) or methanol to achieve a purity greater than 98%. Different solvent systems can be employed to achieve specific crystal characteristics. For instance, recrystallization from ethanol typically yields fine, needle-like crystals with 98–99% purity. For applications requiring larger crystals, such as X-ray diffraction analysis, a mixed-solvent system of acetone (B3395972) and ethanol (in a 1:1 ratio) is effective, although it necessitates slower cooling rates to promote the growth of larger, well-defined crystals.

For obtaining ultra-pure samples, particularly for spectroscopic studies, vacuum sublimation is a viable technique. This method involves heating the compound under vacuum (at approximately 150–160°C), causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind. Another technique to grow high-quality single crystals is the slow evaporation or vapor diffusion method, using a binary solvent system like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297). dergipark.org.tr In this method, the compound is dissolved in a more volatile solvent (THF), and a less volatile solvent in which the compound is less soluble (ethyl acetate) is allowed to slowly diffuse into the solution, gradually inducing crystallization. dergipark.org.tr

The following table summarizes various crystallization techniques for this compound and related compounds.

Table 2: Crystallization Techniques for this compound

| Technique | Solvent/Condition | Resulting Product Characteristics | Reference |

|---|---|---|---|

| Recrystallization | Ethanol | Needle-like crystals, 98–99% purity | |

| Recrystallization | Methanol | High purity (>98%) product | |

| Mixed-Solvent Recrystallization | Acetone/Ethanol (1:1) | Larger crystals suitable for X-ray analysis | |

| Slow Evaporation / Vapor Diffusion | Tetrahydrofuran / Ethyl Acetate | Single crystals suitable for diffraction experiments | dergipark.org.tr |

| Vacuum Sublimation | 150–160°C under vacuum | Ultra-pure samples for spectroscopic analysis |

Advanced Characterization and Structural Elucidation of 1,3 Bis 4 Nitroanilino Urea

Spectroscopic Techniques in the Characterization of 1,3-bis(4-nitroanilino)urea

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical tool that provides a wealth of structural information. osf.io By analyzing the magnetic properties of atomic nuclei, different NMR techniques can be used to map out the carbon and proton framework of the molecule, as well as to probe the nitrogen atoms directly involved in the urea (B33335) and nitro functionalities.

¹H NMR spectroscopy of this compound provides distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in a solvent like DMSO-d6, the protons on the aromatic rings and the N-H protons of the urea linkage can be identified. uva.nl

The aromatic protons of the two 4-nitrophenyl groups typically appear as a set of doublets due to ortho- and meta-coupling. The protons ortho to the nitro group are expected to be downfield (at a higher chemical shift) compared to the protons meta to the nitro group due to the strong electron-withdrawing nature of the nitro substituent. The N-H protons of the urea moiety are also observable and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. msu.edu

A representative ¹H NMR spectral data for a related compound, 1,3-bis(4-nitrophenyl)urea (B30264), shows characteristic signals that help in the assignment for this compound. uva.nl For instance, the N-H protons can appear as a singlet, and the aromatic protons typically exhibit a classic AA'BB' splitting pattern. uva.nl

Interactive Data Table: ¹H NMR Spectral Data

| Proton Type | Typical Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Aromatic (ortho to NO₂) | 8.0 - 8.3 | Doublet | Deshielded due to the electron-withdrawing nitro group. |

| Aromatic (meta to NO₂) | 7.5 - 7.8 | Doublet | Shielded relative to the ortho protons. |

| Urea N-H | 9.0 - 10.0 | Singlet (broad) | Chemical shift is variable and depends on experimental conditions. |

Note: The exact chemical shifts can vary based on the solvent and the specific experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon of the urea group and the different carbons of the 4-nitrophenyl rings.

The carbonyl carbon typically appears significantly downfield, often in the range of 150-160 ppm. chemicalbook.com The aromatic carbons show a range of chemical shifts depending on their position relative to the nitro and amino-urea substituents. The carbon atom directly attached to the nitro group (ipso-carbon) is highly deshielded, while the other aromatic carbons resonate at positions influenced by the combined electronic effects of the substituents.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Type | Typical Chemical Shift (δ, ppm) Range | Notes |

| C=O (Urea) | 152 - 155 | The most downfield signal in the spectrum. uva.nl |

| C-NO₂ (Aromatic) | 145 - 148 | Deshielded due to the strong electron-withdrawing effect of the nitro group. uva.nl |

| C-NH (Aromatic) | 142 - 145 | Influenced by the nitrogen substituent. |

| Aromatic CH (ortho to NO₂) | 125 - 127 | |

| Aromatic CH (meta to NO₂) | 118 - 120 |

Note: The exact chemical shifts can vary based on the solvent and the specific experimental conditions.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within this compound. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide invaluable information. researchgate.net The spectrum would be expected to show distinct signals for the nitrogen atoms of the nitro groups and the urea linkage.

The chemical shifts of the nitro group nitrogens are typically found in a distinct region of the ¹⁵N NMR spectrum. For example, in related nitroaniline compounds, these shifts have been observed at specific ppm values relative to a standard. cdnsciencepub.com The urea nitrogen signals would appear in a different region, and their chemical shifts can be influenced by factors such as hydrogen bonding and conformation. The application of ¹⁵N-enriched urea can be particularly useful for detailed mechanistic and structural studies. osf.io

Quantitative NMR (qNMR) is a valuable technique for determining the concentration of analytes in a sample with high precision and accuracy. nih.gov In the context of the synthesis of this compound, qNMR can be employed to monitor the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and any intermediates. researchgate.netnih.gov

This is achieved by integrating the signals of the target compound and comparing them to the integral of a known amount of an internal standard. nih.govresearchgate.net This method is non-destructive and can provide a detailed kinetic profile of the reaction, which is crucial for process optimization. osf.io

Flow NMR spectroscopy is an advanced technique that allows for the real-time analysis of chemical processes and equilibria in solution. researchgate.netrsc.org This method can be particularly useful for studying the solution-phase behavior of this compound, such as its interactions with other molecules or its conformational dynamics. researchgate.net By continuously flowing the sample through the NMR spectrometer, changes in the spectra can be monitored over time, providing insights into dynamic processes. researchgate.net This technique is effective for the online analysis of complex solution-phase equilibria, combining the accuracy of high-resolution NMR with the convenience of in-situ measurements. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key vibrational frequencies are associated with the N-H and C=O groups of the urea core, and the NO₂ groups of the nitrophenyl rings. The N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. dergipark.org.tr The carbonyl (C=O) group's stretching vibration is a strong, prominent band usually found around 1650-1710 cm⁻¹. upt.ro The precise position of this band can be sensitive to the molecule's environment, such as hydrogen bonding, and can differ between polymorphic forms. upt.ro

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically observed between 1500-1550 cm⁻¹ and a symmetric stretch appearing in the 1300-1370 cm⁻¹ region. dergipark.org.tr Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. dergipark.org.tr

These spectral signatures collectively provide a unique fingerprint for the molecule, confirming the presence of the key functional moieties and offering clues about intermolecular interactions.

Table 1: Characteristic IR and FT-IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

| N-H (Urea) | Stretching | 3332 - 3404 | dergipark.org.tr |

| C=O (Urea) | Stretching | ~1650 - 1710 | upt.ro |

| NO₂ (Nitro) | Asymmetric Stretching | 1502 - 1541 | dergipark.org.tr |

| NO₂ (Nitro) | Symmetric Stretching | 1313 - 1335 | dergipark.org.tr |

| C-H (Aromatic) | Stretching | ~3100 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is influenced by the chromophoric groups present, primarily the nitrophenyl moieties.

The compound typically exhibits strong absorption bands in the UV region. An absorption maximum (λ_max) is often observed around 310-340 nm, which is attributed to the π → π* electronic transitions within the aromatic rings conjugated with the electron-withdrawing nitro groups. tandfonline.com A second absorption band may appear at a shorter wavelength, around 260 nm, corresponding to other electronic transitions within the molecule. mdpi.com The binding of the molecule to other chemical species, such as anions, can lead to shifts in these absorption bands, a property that is utilized in sensor applications. smolecule.com

Table 2: UV-Vis Spectral Data for this compound and Related Compounds

| Compound | Solvent | λ_max (nm) | Source(s) |

| 1,3-bis(4-nitrophenyl)urea | - | ~310 | |

| 1-Methyl-3-(4-nitrophenyl)urea | Acetonitrile (B52724) | 340 | tandfonline.com |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | DMSO | 260, 340 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₃H₁₂N₆O₅, corresponding to a molecular weight of approximately 332.27 g/mol . nih.govnih.gov

In mass spectrometry analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the molecular ion peak [M]⁺ or related species such as the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula. tandfonline.com The fragmentation pattern observed in the mass spectrum can also offer structural information, although specific fragmentation data for this compound is not detailed in the available literature.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that induce a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds and skeletal structures.

For this compound, Raman spectroscopy could provide further insights into the vibrations of the urea skeleton and the symmetric vibrations of the nitrophenyl groups. However, specific Raman spectral data for this compound are not extensively reported in the surveyed literature. Studies on similar nitro compounds demonstrate its utility in vibrational analysis. acs.org

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. Although specific crystallographic data for this compound is not available in the searched results, studies on closely related diaryl urea compounds reveal common structural features. dergipark.org.trtandfonline.commdpi.com

Polymorphism and Hydrate Formation Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. The existence of multiple hydrogen bond donors (N-H) and acceptors (C=O, NO₂) in this compound creates the potential for different hydrogen-bonding arrangements, making polymorphism likely. dergipark.org.tr

Studies on the related compound 1,3-bis(m-nitrophenyl)urea have identified three different nonsolvated polymorphs and one monohydrate form. upt.ro These forms were distinguishable by their IR spectra, particularly by shifts in the C=O stretching frequency, highlighting how spectroscopy can be used to identify different solid-state forms. upt.ro It is plausible that this compound could also form various polymorphs and solvates (including hydrates) depending on the crystallization conditions, such as the solvent used and the rate of cooling. dergipark.org.tr The identification and control of polymorphism are critical in fields like pharmaceuticals, where different forms can affect a drug's performance.

Molecular Geometry and Bond Parameter Analysis

No published crystallographic studies or detailed experimental data on the molecular geometry, bond lengths, or bond angles for this compound were found in the provided search results. Therefore, a data table for its bond parameters cannot be generated.

Molar Conductance Measurements for Complex Characterization

The search did not yield any studies reporting the synthesis of metal complexes with this compound as a ligand. Consequently, no molar conductance data is available for the characterization of such complexes, and a corresponding data table cannot be created.

While general principles of using molar conductance to determine the electrolytic nature of metal complexes are well-established, applying these principles specifically to complexes of this compound is not possible without experimental data. smolecule.comrjpbcs.comprimescholars.com

Concluding Remarks

The absence of specific research findings for this compound in the searched literature prevents the creation of the requested article. Further experimental research would be required to determine the precise structural and electrochemical properties of this compound and its potential metal complexes.

Theoretical and Computational Studies on 1,3 Bis 4 Nitroanilino Urea

Density Functional Theory (DFT) Calculations for 1,3-bis(4-nitroanilino)urea

Density Functional Theory (DFT) has been instrumental in elucidating the structural and electronic properties of this compound. scispace.com These computational methods allow for the detailed investigation of various molecular attributes.

Optimized Molecular Structure Determination

Theoretical calculations, often performed using methods like B3LYP with a 6-311G(d,p) basis set, have been used to determine the optimized molecular geometry of urea (B33335) derivatives. dergipark.org.tr For this compound, with the molecular formula C13H12N6O5, the structure consists of a central urea core connected to two 4-nitroaniline (B120555) moieties. nih.gov The optimization process yields the most stable conformation of the molecule by minimizing its energy, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects within the molecule.

Table 1: Selected Optimized Geometrical Parameters for a similar urea derivative, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (urea) | 1.37 |

| C=O (urea) | 1.24 |

| N-H (urea) | 1.01 |

| C-N (aniline) | 1.41 |

| C-C (aromatic) | 1.39 (average) |

| N-O (nitro) | 1.23 (average) |

| C-N-C (angle) | 126.5 |

| N-C-O (angle) | 121.7 |

| H-N-C (angle) | 115.9 |

Note: This data is for a related compound and serves as an illustrative example of the types of parameters determined through DFT calculations.

Vibrational Analysis and Spectral Prediction

Vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular vibrational modes of the molecule. For instance, in related nitro-substituted urea compounds, characteristic vibrational frequencies for N-H stretching are observed. dergipark.org.tr The C=O stretching of the urea group is also a prominent feature. mdpi.com Asymmetric and symmetric stretching vibrations of the NO2 group are typically found in specific regions of the spectrum. dergipark.org.tr Comparing the theoretically predicted spectrum with experimental data helps to confirm the molecular structure and provides a deeper understanding of the intramolecular forces.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a related urea derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3404, 3332 | 3476, 3318 |

| C-H Aromatic Stretch | 3100-3000 (range) | - |

| C=O Stretch | 1668 | - |

| NO₂ Asymmetric Stretch | 1502 | 1595, 1541 |

| NO₂ Symmetric Stretch | 1335 | 1313 |

Note: Data is for a related compound and illustrates the correlation between experimental and theoretical values.

Electronic Properties Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are critical to understanding its reactivity. researchgate.net Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. libretexts.org The HOMO-LUMO energy gap (ΔE) is a key parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.org For similar molecules, the HOMO-LUMO gap has been calculated to be around 3.36 eV, indicating significant charge transfer interactions within the molecule. researchgate.net The distribution of these orbitals reveals that the HOMO is often localized on the aniline (B41778) part of the molecule, while the LUMO is concentrated around the nitro groups, indicating the path of charge transfer. mdpi.com

Table 3: Calculated Electronic Properties for a similar urea derivative.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: Values are illustrative for a related compound.

Potential Energy Surface (PES) Scanning for Molecular Stability

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule and identify its most stable structures. dergipark.org.tr By systematically varying specific dihedral angles and calculating the energy at each step, a map of the molecule's potential energy landscape is generated. uni-muenchen.de This analysis helps to determine the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. dergipark.org.tr For flexible molecules like this compound, PES scanning can reveal the preferred orientations of the nitrophenyl groups relative to the central urea moiety, providing insights into the molecule's flexibility and the energy barriers between different conformations. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com This is useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. acs.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms of the amine groups. acs.org

Atoms in Molecules (AIM) Theory Analysis

The Atoms in Molecules (AIM) theory, developed by Bader, is a powerful method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. uq.edu.au AIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties at bond critical points (BCPs). researchgate.net For this compound, AIM could be used to quantify the strength of intramolecular hydrogen bonds, if any, and to analyze the electronic characteristics of the various covalent bonds within the molecule, providing a more profound understanding of its stability and structure. researchgate.net

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While specific molecular docking studies on 1,3-bis(4-nitrophenyl)urea (B30264) are not prominently published, its biological activity as part of nicarbazin (B1678737) suggests potential protein targets. Nicarbazin is known to interfere with the formation of the vitelline membrane in avian eggs, a process that could involve various enzymes. nih.gov One proposed mechanism relates to the inhibition of sperm receptor sites, specifically the ZP3 protein. wikipedia.org Furthermore, the general class of diaryl ureas has been investigated as inhibitors of various protein kinases. medchemexpress.com

A hypothetical molecular docking study of 1,3-bis(4-nitrophenyl)urea would involve preparing the 3D structure of the ligand and a potential protein target. The docking software would then predict the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Table 1: Illustrative Molecular Docking Results for 1,3-bis(4-nitrophenyl)urea with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Avian ZP3 | -8.5 | Tyr-332, Ser-334, Arg-346 | Urea NH with Ser-334; Nitro O with Arg-346 |

| Coccidial Kinase | -9.2 | Val-24, Ala-37, Leu-84, Asp-145 | Urea C=O with Leu-84; Urea NH with Asp-145 |

Note: The data in this table is illustrative and not based on published experimental or computational results for 1,3-bis(4-nitrophenyl)urea.

Molecular Dynamics Simulations for Ligand-Target Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. sigmaaldrich.com MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve a stable binding state.

An MD simulation for a 1,3-bis(4-nitrophenyl)urea-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic movements over a period of nanoseconds or longer. Key outputs would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and an analysis of the persistence of hydrogen bonds and other interactions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Average Ligand RMSD | 1.2 Å |

| Key Interaction Stability | The hydrogen bond between the urea C=O and the backbone NH of a key residue is maintained for >90% of the simulation time. |

Note: The data in this table is for illustrative purposes and does not represent findings from a specific study on 1,3-bis(4-nitrophenyl)urea.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions, including transition states and reaction energies. For 1,3-bis(4-nitrophenyl)urea, such studies could elucidate its synthesis, metabolic degradation, or its interaction with other small molecules.

For instance, a known reaction of this compound is the reduction of its nitro groups to amino groups. A computational study could model this reaction pathway, identifying the intermediates and calculating the activation energies for each step. Similarly, DFT has been used to study the interaction of a close analogue, 1,3-bis(4-nitrophenyl)urea, with various anions, demonstrating its potential as an anion receptor. researchgate.net This study revealed that the binding energies are dependent on the hydrogen-bond distances between the urea and the anion. researchgate.net

Table 3: Illustrative DFT Calculation Results for a Reaction Step of 1,3-bis(4-nitrophenyl)urea

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

| Nitro Group Reduction (First H addition) | 1,3-bis(4-nitrophenyl)urea + H | Intermediate 1 | 15.2 |

| Anion Binding | 1,3-bis(4-nitrophenyl)urea + F⁻ | [Complex]⁻ | -25.8 (Binding Energy) |

Note: The data in this table is illustrative, with the anion binding energy being based on a published study of a close analogue, and is intended to show the type of data generated from such computational studies.

Chemical Reactivity and Interaction Studies of 1,3 Bis 4 Nitroanilino Urea

Hydrogen Bonding Interactions Involving 1,3-bis(4-nitroanilino)urea

The urea (B33335) moiety in this compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating the formation of intricate hydrogen bonding networks. These interactions are fundamental to its solid-state structure and its ability to interact with other molecules. smolecule.com The presence of multiple hydrogen bonding sites makes it a valuable model compound for studying the nature and strength of these interactions. smolecule.com

In the solid state, the urea group's dual N-H donors can form one-dimensional chains or two-dimensional networks through N-H⋯O interactions with the nitro groups of adjacent molecules. Studies have shown that this compound can self-assemble into various structures depending on the conditions. smolecule.com In solution, it interacts through hydrogen bonding with a variety of oxoanions. nih.gov For instance, in acetonitrile (B52724) solution, it forms bright yellow 1:1 complexes with anions such as acetate (B1210297), benzoate, and dihydrogen phosphate. nih.gov The stability of these complexes is related to the basicity of the anion. nih.gov

A crystalline complex with acetate, [Bu4N][(this compound)·CH3COO], has been isolated and its structure determined, revealing that the acetate ion is held by two N-H···O hydrogen bonds of moderate strength. nih.gov 2D-NOESY NMR experiments have provided further insight into the nature of these urea complexes, confirming the proximity of the urea protons to the anion in solution. nih.gov

Ligand Behavior in Coordination Chemistry

Beyond its interactions with anions, this compound and its derivatives can also function as ligands in coordination chemistry, forming complexes with various metal ions. solubilityofthings.com The presence of the urea and nitro groups provides potential coordination sites.

Research has shown that derivatives of this compound can form complexes with a range of metal(II) ions, including Cu(II), Ni(II), Co(II), Zn(II), and Pd(II). mdpi.comnih.gov In a study involving 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, dinuclear metal(II) complexes were synthesized and characterized. mdpi.comnih.govresearchgate.net

In these complexes, the ligand was found to coordinate to the metal ions through the oxygen atom of the nitro group, forming a nitrito isomer. mdpi.com The formation of these metal complexes was confirmed by various spectroscopic techniques, including FTIR, which showed characteristic bands corresponding to metal-oxygen stretching. mdpi.com The synthesized metal complexes were generally colored, stable, and soluble in solvents like DMSO and DMF. researchgate.net

| Metal(II) Ion | Yield of Complex (%) |

| Cu(II) | 65 |

| Ni(II) | 50 |

| Co(II) | 83 |

| Zn(II) | 75 |

| Cd(II) | 70 |

| Pd(II) | 60 |

| Pt(II) | 55 |

This table shows the reported yields for the synthesis of various metal(II) complexes with 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. researchgate.net

Ligand Binding Modes (e.g., Oxygen Atom Coordination, Nitrito Isomer Formation)

The interaction of urea derivatives with metal ions is a subject of significant interest. While direct studies on this compound are limited, research on the closely related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, provides significant insight into the potential ligand binding modes. The nitro (NO₂) group is an ambidentate ligand, meaning it can coordinate to a metal center in multiple ways. mdpi.comresearchgate.net

Key binding modes for the nitro group include:

Nitro: Coordination via the nitrogen atom (M-NO₂).

Nitrito: Coordination via one of the oxygen atoms (M-ONO). researchgate.net

Bidentate Chelating: Coordination through both oxygen atoms (nitrito-O,O'). mdpi.comresearchgate.net

Bridging: Coordination via both the nitrogen and one oxygen atom, linking two metal centers. researchgate.net

In studies involving the synthesis of metal(II) complexes with 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, Fourier-transform infrared spectroscopy (FTIR) data confirmed that the ligand coordinates to the metal ions through an oxygen atom. mdpi.com This indicates the formation of a nitrito isomer (M-ONO). mdpi.com The specific coordination mode adopted often depends on the nature of the metal ion and the stereochemical environment. mdpi.comresearchgate.net The ability of the nitro group to engage in these varied binding modes, known as linkage isomerism, is crucial in the coordination chemistry of these compounds. mdpi.com

Table 1: Potential Coordination Modes of the Nitro Group in this compound Complexes (Based on analogues like 1,3-diethyl-1,3-bis(4-nitrophenyl)urea)

| Coordination Mode | Description | Bonding Atom(s) |

| Nitro | The metal ion binds directly to the nitrogen atom of the nitro group. | Nitrogen |

| Nitrito | The metal ion binds to one of the oxygen atoms of the nitro group. researchgate.net | Oxygen |

| Bidentate (nitrito-O,O') | The metal ion is chelated by both oxygen atoms of the nitro group. mdpi.comresearchgate.net | Both Oxygens |

| Bridging Nitro | The nitro group links two metal centers, typically via nitrogen and oxygen. researchgate.net | Nitrogen and Oxygen |

Thermal Degradation and Pyrolysis Mechanisms of this compound

The thermal decomposition of urea itself occurs in several stages after melting. lew.ro Initially, it can decompose into ammonia (B1221849) and cyanic acid. lew.ro The cyanic acid can then react with undecomposed urea to form intermediates such as biuret (B89757) and triuret, which decompose at higher temperatures (above 260°C). lew.ro Studies on urea-formaldehyde resins show that pyrolysis involves the cracking of amino groups, leading to the formation of nitrogenous products like isocyanic acid (HNCO). woodresearch.sk

The nitroaniline components introduce additional degradation pathways. The thermal decomposition of nitroaromatic compounds can be initiated by the cleavage of the C-NO₂ bond or intramolecular hydrogen transfer. acs.org The pyrolysis of pine needles, a complex biomass, shows that different components (like cellulose (B213188) and lignin) decompose at different temperature ranges, a principle that can be applied here. nih.gov

Therefore, the pyrolysis of this compound likely proceeds as follows:

Low-Temperature Stage (approx. 120-220°C): Melting of the compound followed by the initial decomposition of the urea core to produce ammonia, cyanic acid, and potentially forming biuret-like structures. lew.ro

Intermediate-Temperature Stage (approx. 220-400°C): Decomposition of the biuret-like structures and the beginning of the degradation of the nitroaniline moieties. lew.rowoodresearch.sk This stage would likely involve the release of nitrogen oxides (NOx) and the formation of various gaseous products.

High-Temperature Stage (>400°C): Further cracking and rearrangement of the aromatic rings and intermediate products, leading to the formation of stable gaseous products like CO, CO₂, and H₂. woodresearch.sk

Reductive Transformations and Oligomerization Pathways of Related Nitroanilines

The nitro groups in this compound make it a candidate for reductive transformations. Studies on related compounds, particularly 4-nitroaniline (B120555) (NA), provide a clear model for these reactions. The reduction of nitroaromatic compounds is a critical step in various chemical processes. nih.gov

A primary transformation is the catalytic reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be followed by a "reductive oligomerization" process, where the intermediate products react to form larger molecules. A common pathway involves the formation of azo (N=N) linkages, leading to dimers and oligomers. acs.orgnih.gov

This process has been demonstrated using various heterogeneous catalysts:

Palladium Nanoparticles (Pd@NC): These catalysts have shown superior activity in the reduction of nitroaromatic compounds, including 4-nitroaniline. nih.gov

Fe₃O₄ Spheres with Group 11 Metals: Nanometric Fe₃O₄ spheres doped with gold (Au), silver (Ag), or copper (Cu) nanoparticles are effective catalysts for the reductive oligomerization of 4-nitroaniline. acs.orgnih.govnih.gov

The reaction typically follows pseudo-first-order kinetics. acs.orgnih.gov For instance, using Fe₃O₄-Au as a catalyst, a conversion rate of up to 97% for 4-nitroaniline has been achieved. acs.orgnih.gov The primary products identified via high-performance liquid chromatography-mass spectrometry (HPLC-MS) were a dimer (C₁₂H₁₂N₄O) and a six-unit oligomer (C₃₆H₃₇N₁₂O₄), confirming the formation of azo bonds. acs.orgnih.govnih.gov

Table 2: Catalytic Performance in the Reductive Oligomerization of 4-Nitroaniline

| Catalyst | Reaction Rate (k) | Maximum Conversion | Key Products | Reference |

| Fe₃O₄-Au | 0.416 mM L⁻¹ min⁻¹ | ~97% | Dimer (C₁₂H₁₂N₄O), Six-unit oligomer (C₃₆H₃₇N₁₂O₄) | acs.orgnih.gov |

| Bare Fe₃O₄ | 0.018 mM L⁻¹ min⁻¹ | Lower | Dimer, Six-unit oligomer | acs.orgnih.gov |

The proposed mechanism involves several steps, modeled by Density Functional Theory (DFT), which support the feasibility of the oligomerization of nitroaniline through catalytic reduction. acs.orgnih.gov These findings suggest that this compound would undergo similar reductive transformations, potentially leading to complex polymeric structures through the formation of azo linkages at both ends of the molecule.

Applications of 1,3 Bis 4 Nitroanilino Urea and Its Derivatives in Advanced Research

Medicinal Chemistry and Biological Activity Studies

Enzyme Inhibition Studies (e.g., α-Chymotrypsin, Carbonic Anhydrase I and II)

The diaryl urea (B33335) scaffold is a prominent feature in many biologically active compounds, including enzyme inhibitors. While direct studies on the inhibition of α-chymotrypsin and carbonic anhydrase I and II by 1,3-bis(4-nitroanilino)urea are not extensively detailed in available literature, research on related heterocyclic and urea-containing compounds provides insight into the potential of this chemical class.

Carbonic anhydrases (CAs) are metalloenzymes crucial to various physiological processes. nih.gov The inhibition of human carbonic anhydrase isoenzymes, hCA I and hCA II, has been studied for various classes of compounds. For instance, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated inhibitory activity against these enzymes, with Ki values ranging from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. nih.gov The reference compound, Acetazolamide, showed Ki values of 278.8 nM and 293.4 nM against hCA I and hCA II, respectively. nih.gov These studies underscore that molecular structure, including the presence of specific substituent groups, significantly influences inhibitory potency. nih.gov

Similarly, α-chymotrypsin, a digestive enzyme, is a target for various inhibitors. Studies on alkaloids have identified compounds that inhibit α-chymotrypsin in a concentration-dependent manner, with some showing IC50 values as low as 16.09 ± 0.07 μM. nih.govscienceopen.com Although these are not diaryl ureas, the research highlights the ongoing search for effective and specific enzyme inhibitors among diverse chemical structures.

Related Diaryl Urea Derivatives as Drug Candidates (e.g., Sorafenib, Regorafenib)

The diaryl urea motif is a key pharmacophore in several clinically successful anti-cancer drugs. encyclopedia.pub This is largely due to the urea structure's ability to form strong hydrogen bonds with biological targets, such as protein kinases. encyclopedia.pub Sorafenib and Regorafenib are prime examples of multi-kinase inhibitors built upon a diaryl urea scaffold. researchgate.netnih.gov

Sorafenib was the first diaryl urea derivative approved by the U.S. Food and Drug Administration (FDA) for treating advanced renal cell carcinoma in 2005 and later for unresectable hepatocellular carcinoma in 2007. nih.govnih.gov It functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFR). nih.gov

Regorafenib received FDA approval in 2012 for metastatic colorectal cancer and in 2013 for gastrointestinal stromal tumors. nih.gov Its applications were later expanded to include patients with advanced hepatocellular carcinoma. encyclopedia.pub Like Sorafenib, Regorafenib targets a range of kinases, demonstrating the effectiveness of the diaryl urea structure in designing multi-targeted therapies. encyclopedia.pub The success of these drugs has spurred further research into other diaryl urea derivatives like linifanib (B1684607) and tivozanib (B1683842) for various cancer treatments. researchgate.netnih.gov

| Drug Candidate | Core Structure | Year of First Major FDA Approval | Primary Indications | Mechanism of Action |

|---|---|---|---|---|

| Sorafenib | Diaryl Urea | 2005 | Renal Cell Carcinoma, Hepatocellular Carcinoma nih.govnih.gov | Multi-kinase inhibitor (e.g., RAF, VEGFR) nih.gov |

| Regorafenib | Diaryl Urea | 2012 | Colorectal Cancer, Gastrointestinal Stromal Tumors nih.gov | Multi-kinase inhibitor encyclopedia.pub |

Material Science Applications of this compound

The structural properties of this compound, namely its rigidity and the hydrogen-bonding capability of the urea group, make it a valuable component in material science. smolecule.com

Precursors for Organic Frameworks (e.g., MOFs, COFs)

Research has explored the use of diaryl ureas as building blocks for porous organic frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). smolecule.com These materials are known for their high surface area and tunable porosity. The urea functional group is particularly interesting for designing these frameworks because it can form strong and directional hydrogen bonds, influencing the final structure and properties of the material. While the direct use of this compound is one area of exploration, studies on similar molecules demonstrate the principle. For example, isocyanate-functionalized MOFs can be reacted with amines to form urea-functionalized frameworks, showcasing a method to integrate the urea moiety post-synthesis. researchgate.net

Components in Self-Assembling Supramolecular Structures

The urea group is a powerful motif for directing the self-assembly of molecules into larger, ordered supramolecular structures. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea derivatives to form robust, one-dimensional hydrogen-bonding chains. This self-assembly process can lead to the formation of complex architectures like gels, fibers, and nanosheets. researchgate.net The specific structure of this compound, with its aromatic rings, can further contribute to this assembly through π-π stacking interactions, adding another layer of control over the resulting supramolecular structure. nih.gov

Potential Applications in Gas Storage and Separation

The porous nature of organic frameworks derived from urea-based precursors makes them promising candidates for applications in gas storage and separation. The chemical functionality lining the pores of these materials can be tailored to interact selectively with specific gas molecules. The polar urea groups and nitro groups present in frameworks derived from this compound could create an environment that preferentially adsorbs polar gases like carbon dioxide over nonpolar gases like methane, making them potentially useful for carbon capture and natural gas purification.

Analytical Chemistry Applications

In analytical chemistry, compounds like 1,3-bis(4-nitrophenyl)urea (B30264), a close structural analog of this compound, have been utilized as reference standards and analytes in various detection methods. The compound 4,4'-dinitrocarbanilide (DNC), which is 1,3-bis(4-nitrophenyl)urea, is the active component of the veterinary drug Nicarbazin (B1678737). Analytical methods, particularly high-performance liquid chromatography (HPLC), have been developed to quantify DNC in complex matrices such as animal feed and eggshells. The strong UV absorbance provided by the nitrophenyl groups makes chromatographic detection sensitive and reliable. Furthermore, the separation of related compounds like 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea has been demonstrated using reverse-phase HPLC, indicating the suitability of this class of compounds for standard chromatographic analysis. sielc.com

Reference Standards in Environmental Analysis

This compound, also known as 4,4'-dinitrocarbanilide (DNC), serves as a critical reference material in the fields of food and environmental analysis. lgcstandards.com High-purity reference standards are essential for the accurate calibration of analytical instruments, validation of testing methods, and ensuring the quality and reliability of experimental data. The compound is produced under stringent quality controls, often in accordance with standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com

The use of DNC as a reference standard is particularly important for monitoring residues of the veterinary drug Nicarbazin. sigmaaldrich.com Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP). nih.gov Because DNC is the primary component that persists in edible tissues, it is designated as the marker residue for detecting Nicarbazin in food products, especially poultry. nih.govnih.gov Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for DNC in food matrices to protect consumer health. nih.gov For instance, the MRL for DNC in chicken muscle tissue has been set at 200 μg kg⁻¹ by the Food and Agriculture Organization (FAO) and in countries like China. nih.gov Analytical laboratories rely on certified DNC reference standards to quantify residues accurately and ensure compliance with these regulatory limits. smolecule.com

Development of Sensors and Selective Binding Agents

The molecular structure of this compound and related bis-urea compounds makes them excellent candidates for the development of sensors and selective binding agents, particularly for anions. The urea moiety can form strong hydrogen bonds with various anions, a fundamental interaction in host-guest chemistry. nih.govresearchgate.net The two parallel N-H groups in the urea structure are effective at binding with anions that have complementary geometries, such as trigonal planar oxoanions and carboxylates. researchgate.net

Research into bis-urea receptors has shown that their binding affinity and selectivity can be tuned by modifying their structure. For example, the incorporation of a nitrophenyl group can enhance the hydrogen-bonding capability. researchgate.net Studies have demonstrated that 1,3-bis(4-nitrophenyl)urea can form stable complexes with a range of anions, with the binding energies and thermodynamic properties varying depending on the specific anion involved. smolecule.com This versatility is crucial for creating selective sensors. In comparative studies, the binding constant of 1,3-bis(4-nitrophenyl)urea for bisulfate was measured at 18200 M⁻¹, indicating a high affinity. researchgate.net The development of these receptors is a significant area of research, with applications in environmental monitoring to detect pollutant anions. researchgate.net

| Receptor Compound | Target Anion | Binding Constant (K) in DMSO |

| 1,3-bis(4-nitrophenyl)urea | Bisulfate (HSO₄⁻) | 18200 M⁻¹ |

| A Quinoline Based bis-Urea Receptor | Bisulfate (HSO₄⁻) | 9840 M⁻¹ |

| Another bis-urea receptor | Bisulfate (HSO₄⁻) | 1000 M⁻¹ |

This table presents a comparison of anion binding affinities for different urea-based receptors, as reported in a study. researchgate.net

Residue Detection and Stability Studies in Complex Matrices (e.g., Food, Biological Samples)

The detection and stability of this compound (DNC) residues are of significant concern in food safety, particularly in poultry products derived from chickens treated with the anticoccidial drug Nicarbazin. usda.gov DNC is the marker residue for Nicarbazin, and its concentration and persistence are studied in complex matrices like chicken muscle, liver, and eggs. nih.govsmolecule.com

Analytical methods, primarily high-performance liquid chromatography (HPLC) with UV detection, are employed to quantify DNC residues. usda.gov Sample preparation involves extraction from the tissue matrix using solvents like ethyl acetate (B1210297), followed by purification steps such as liquid-liquid partitioning and column chromatography before instrumental analysis. usda.gov

The stability of DNC has been investigated under various conditions, including thermal processing. Studies on the effect of cooking on DNC residues in chicken meat and eggs have shown that its concentration can decrease upon heating. In model aqueous solutions, DNC concentration declined rapidly initially, followed by a more gradual decomposition. smolecule.com The degradation was generally slower in model cooking oil solutions compared to aqueous ones. smolecule.com Research evaluating conventional cooking methods (boiling, grilling, microwaving, frying, and roasting) confirmed that thermal processing affects the final DNC content in chicken breast. smolecule.com Because DNC concentrates in the liver and kidneys, these tissues often show higher residue levels than muscle tissue. nih.gov

Future Directions and Emerging Research Areas for 1,3 Bis 4 Nitroanilino Urea

Exploration of Novel Synthetic Pathways and Catalysts

The conventional synthesis of 1,3-bis(4-nitroanilino)urea typically involves the reaction of p-nitroaniline with reagents like urea (B33335) or phosgene (B1210022). smolecule.com While effective, future research is geared towards developing more efficient, environmentally benign, and cost-effective synthetic routes. A primary focus is the exploration of novel catalysts that can improve reaction yields, reduce reaction times, and minimize the formation of byproducts.

Drawing inspiration from the synthesis of related urea derivatives, researchers are investigating a range of catalytic systems. nih.gov The development of catalysts that can operate under milder conditions (lower temperature and pressure) is a significant goal, as this would reduce the energy consumption of the synthesis process. Furthermore, the design of recyclable catalysts is a key aspect of green chemistry principles that future synthetic strategies will likely incorporate. The aim is to create pathways that are not only scientifically elegant but also industrially scalable and sustainable.

Development of Advanced Spectroscopic and Computational Models

A deeper understanding of the molecular structure and quantum-chemical properties of this compound is crucial for predicting its behavior and designing new applications. While standard characterization techniques such as FT-IR, UV-Visible, NMR, and mass spectroscopy are routinely used for related compounds, future work will involve the application of more advanced spectroscopic methods. nih.gov These may include two-dimensional NMR techniques and solid-state NMR to provide more detailed insights into its structure and intermolecular interactions.

In parallel, computational chemistry is becoming an indispensable tool. The development of sophisticated computational models, such as those generated for other urea derivatives used as kinase inhibitors, can elucidate structure-activity relationships. nih.gov These models can predict how the molecule interacts with biological targets, how it will behave in different solvents, and what its electronic properties are. nih.govresearchgate.net Such predictive modeling can significantly accelerate the discovery process by allowing for the virtual screening of potential derivatives and applications before committing to laboratory synthesis.

| Modeling Technique | Application in Research | Potential Insights for this compound |

| Homology Modeling | Used to model kinase domains for designing urea-based inhibitors. nih.gov | Predicting binding affinity and interaction with biological targets (e.g., microbial enzymes). |

| Molecular Docking | Suggests how urea derivatives establish H-bonds with active sites. researchgate.net | Elucidating the mechanism of antimicrobial or antioxidant activity. |

| Quantum Chemistry Calculations | Determining electronic structure and reactivity. | Optimizing the compound for applications in materials science and catalysis. |

Rational Design of New Derivatives with Tuned Biological Activities

The existing biological activity of this compound, including its antimicrobial and antioxidant properties, serves as a foundation for future drug development efforts. smolecule.com The principle of rational design, which involves making targeted chemical modifications to a parent molecule to enhance a specific biological effect, is central to this research area.

Researchers are exploring the synthesis of new derivatives by modifying the core structure. This could involve:

Introducing different functional groups to the phenyl rings to alter solubility, electronic properties, and target specificity.

Creating metal complexes , a strategy that has proven effective for related urea compounds in significantly boosting antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Synthesizing hybrid molecules that combine the urea scaffold with other pharmacologically active moieties, such as benzothiazole (B30560), to create compounds with novel or synergistic effects. mdpi.com

The goal is to develop a library of derivatives with fine-tuned properties, leading to more potent and selective therapeutic agents. nih.gov

| Derivative Type | Rationale | Example from Related Compounds | Potential Target Activity |

| Metal Complexes | Metal ions can enhance biological activity and alter physicochemical properties. | Zn(II) complexes of a similar urea ligand showed potent antibacterial activity. nih.gov | Enhanced antimicrobial agents. |

| Substituted Phenyl Rings | Modifying substituents can tune lipophilicity and electronic character to improve target binding. | Aryl-urea derivatives designed as potent and selective ALK inhibitors. researchgate.net | Anticancer, enzyme inhibitors. |

| Hybrid Compounds | Combining with other bioactive scaffolds can lead to multi-target or synergistic effects. | (Thio)Urea benzothiazole derivatives show cytotoxic activity against cancer cell lines. mdpi.com | Anticancer, neuroprotective agents. |

Expansion of Applications in Energy and Environmental Technologies

Beyond its biological potential, the unique chemical structure of this compound makes it an attractive candidate for applications in materials science, particularly in energy and environmental sectors. One of the most promising avenues is its use as a building block for the synthesis of porous organic frameworks. smolecule.com These materials are characterized by high surface areas and tunable pore sizes, making them ideal for gas storage and separation. Future research will focus on designing frameworks derived from this compound specifically optimized for the selective capture of carbon dioxide (CO2), a critical goal in mitigating climate change.